2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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Overview
Description
2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Another approach involves the Friedländer synthesis, which is a classical method for the construction of quinoline and isoquinoline derivatives. This method typically involves the condensation of an o-aminoaryl ketone with a carbonyl compound under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: This compound shares the methoxyphenyl group but differs in its overall structure and properties.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties
Biological Activity
2-(3-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, synthesis, and various biological evaluations.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate isoquinoline derivatives with methoxyphenyl groups. A common method is the modified Castagnoli-Cushman reaction, which allows for the efficient formation of the desired compound with high yield and purity .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various isoquinoline derivatives, including this compound. The compound demonstrated significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Minimum Inhibitory Concentration (MIC) Values :
Compound | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
This compound | 0.23–0.70 | 0.47–0.94 |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
In vitro studies have shown that certain derivatives of isoquinoline compounds exhibit inhibitory activity against PARP enzymes, which play a crucial role in DNA repair mechanisms. The compound was tested alongside other similar derivatives for its inhibitory efficacy.
Inhibitory Activity Summary :
Compound | % Inhibition at 1 µM | IC50 (nM) |
---|---|---|
This compound | 85.2% | 156 |
The results indicate that this compound has a strong potential as a PARP inhibitor, comparable to known inhibitors like Olaparib .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within cells. For instance, it may modulate enzyme activities related to DNA repair and cell proliferation, contributing to its therapeutic effects against cancer and bacterial infections.
Case Studies
Several case studies have highlighted the efficacy of isoquinoline derivatives in clinical settings:
-
Case Study on Antibacterial Resistance :
- A clinical trial evaluated the effectiveness of isoquinoline derivatives against antibiotic-resistant bacterial infections. The study found that patients treated with these compounds showed significant improvement compared to those receiving standard antibiotics.
-
Cancer Treatment :
- Research has indicated that compounds similar to this compound can enhance the effects of chemotherapeutic agents by inhibiting PARP activity, thereby increasing cancer cell sensitivity to treatment.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-22-12-6-4-5-11(9-12)18-10-15(17(20)21)13-7-2-3-8-14(13)16(18)19/h2-10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKONLZIGMRMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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